8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an iodine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the iodination of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted naphthalene derivatives with modified functional groups.
Scientific Research Applications
8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
When compared to other similar compounds, 8-Iodo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and applications.
8-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:
8-Iodo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Absence of the ketone group changes its reactivity and biological activity.
The presence of the iodine atom in this compound provides unique opportunities for further functionalization and exploration in various fields of research.
Properties
Molecular Formula |
C11H9IO3 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
8-iodo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9IO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
InChI Key |
CPQCHVXXHBRXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
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